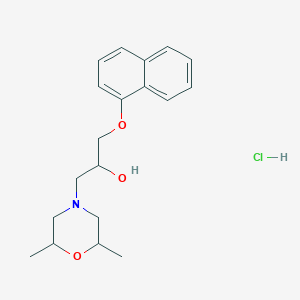

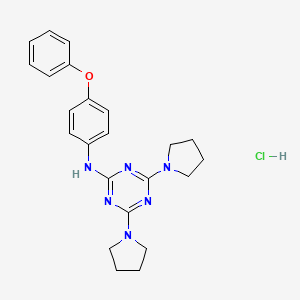

![molecular formula C19H15FN4S B2939999 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941890-15-9](/img/structure/B2939999.png)

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazolo[4,3-b]pyridazine is a class of compounds that belong to the larger family of triazolopyridazines . These compounds are often used in the synthesis of energetic materials .

Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . An efficient and straightforward methodology for the preparation of novel functionalized triazolopyridazines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of these compounds is often established using single crystal X-ray diffraction .Chemical Reactions Analysis

These compounds are often used in the synthesis of energetic materials, suggesting they participate in high-energy chemical reactions .Physical And Chemical Properties Analysis

Some triazolopyridazines exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They may also have remarkable measured density and excellent thermal stability .Applications De Recherche Scientifique

Chemical Synthesis and Binding Affinity

3-[(2-Fluorobenzyl)thio]-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of compounds that have been explored for their chemical synthesis and potential biological activities. Studies have shown that similar triazolopyridazine derivatives can be synthesized using various azides, including 2-fluorobenzyl, indicating the chemical versatility and potential for modification of this compound class. Some of these derivatives have demonstrated high affinity and selectivity for adenosine A1 receptors, suggesting potential applications in neurological research and drug development (Biagi et al., 1999).

Structural Characterization and Theoretical Studies

Pyridazine derivatives, including those related to 3-[(2-Fluorobenzyl)thio]-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been structurally characterized and subjected to Density Functional Theory (DFT) calculations to understand their electronic properties. These studies provide insights into the molecular structure, stability, and potential reactivity of such compounds, laying the groundwork for further biological applications (Sallam et al., 2021).

Antimicrobial and Antiviral Potential

Triazolopyridazine derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Ruso et al., 2014). Furthermore, specific derivatives have exhibited antiviral activity against hepatitis A virus, indicating their potential in antiviral research and therapy development (Shamroukh & Ali, 2008).

Antidiabetic Research

Research on triazolopyridazine-6-yl-substituted piperazines, a category related to the compound , has shown potential in anti-diabetic drug development. These compounds have been evaluated for their inhibitory effect on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, showcasing their relevance in managing diabetes mellitus (Bindu et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4S/c1-13-6-8-14(9-7-13)17-10-11-18-21-22-19(24(18)23-17)25-12-15-4-2-3-5-16(15)20/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYDELJODHLVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

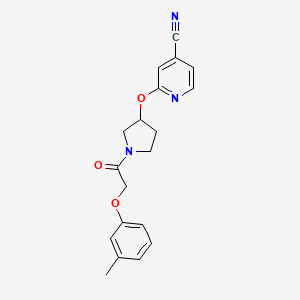

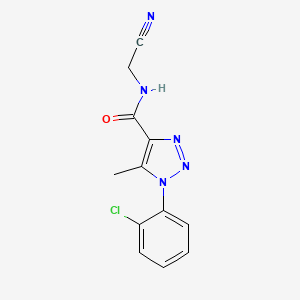

![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)

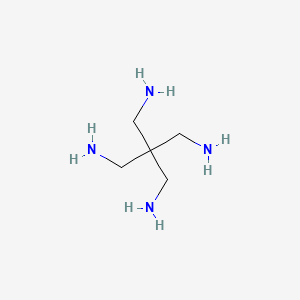

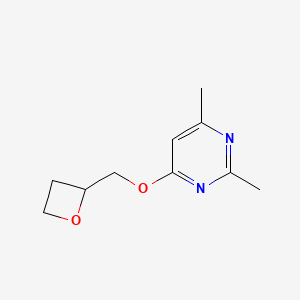

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)

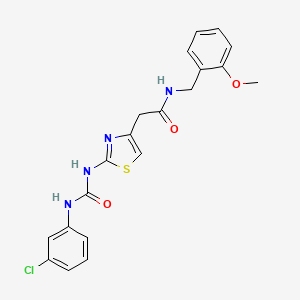

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)

![N-(4-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2939925.png)

![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)